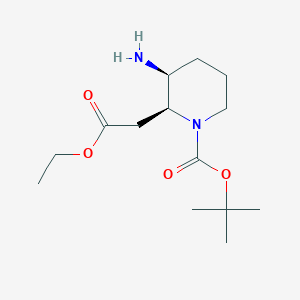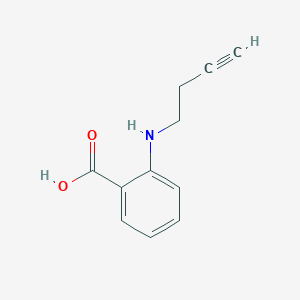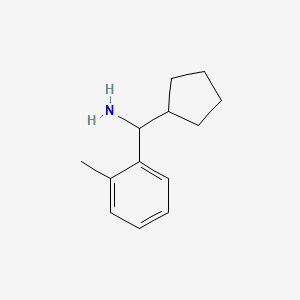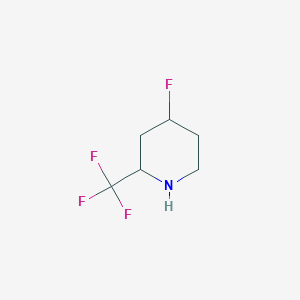![molecular formula C15H17ClF3N7O B13058106 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-(2-cyanoethanimidoyl)acetohydrazide](/img/structure/B13058106.png)
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-(2-cyanoethanimidoyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring substituted with chlorine and trifluoromethyl groups, and a cyanoethanimidoyl group
Métodos De Preparación
The synthesis of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide involves multiple steps. One common synthetic route starts with the preparation of the pyridine derivative, which is then reacted with piperazine. The resulting intermediate is further reacted with a cyanoethanimidoyl compound to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the piperazine ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Aplicaciones Científicas De Investigación
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine and pyridine rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The cyanoethanimidoyl group may also play a role in its biological activity by interacting with cellular components. The exact pathways and targets are still under investigation, but preliminary studies suggest it may affect signal transduction pathways and enzyme activity .
Comparación Con Compuestos Similares
Similar compounds include:
3-chloro-5-(trifluoromethyl)pyridine derivatives: These compounds share the pyridine ring with chlorine and trifluoromethyl substitutions and are used in various chemical applications.
Piperazine derivatives: Compounds with a piperazine ring are widely studied for their pharmacological properties.
Cyanoethanimidoyl compounds: These compounds are known for their reactivity and potential use in synthetic chemistry .
The uniqueness of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide lies in its combination of these functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C15H17ClF3N7O |
|---|---|
Peso molecular |
403.79 g/mol |
Nombre IUPAC |
N-[(Z)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C15H17ClF3N7O/c16-11-7-10(15(17,18)19)8-22-14(11)26-5-3-25(4-6-26)9-13(27)24-23-12(21)1-2-20/h7-8H,1,3-6,9H2,(H2,21,23)(H,24,27) |
Clave InChI |
QTJVFFSKKGAZCT-UHFFFAOYSA-N |
SMILES isomérico |
C1CN(CCN1CC(=O)N/N=C(/CC#N)\N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
SMILES canónico |
C1CN(CCN1CC(=O)NN=C(CC#N)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((2-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058028.png)
![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide](/img/structure/B13058036.png)

![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate](/img/structure/B13058047.png)
![(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13058051.png)


![Spiro[3.5]nonan-2-amine](/img/structure/B13058063.png)



![12,15,18-Trioxapentacyclo[17.8.0.02,11.03,8.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,22,26-decaene](/img/structure/B13058092.png)
![(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hcl](/img/structure/B13058095.png)
![tert-ButylN-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B13058110.png)
